N-Fmoc-2,5-difluoro-L-phenylalanine
Overview
Description
N-Fmoc-2,5-difluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is used primarily in peptide synthesis due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2,5-difluoro-L-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of 2,5-difluoro-L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2,5-difluoro-L-phenylalanine undergoes several types of chemical reactions, including:
Substitution reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution reactions: Various nucleophiles can be used to substitute the fluorine atoms on the phenyl ring.
Major Products Formed
Deprotected amino acid: Removal of the Fmoc group yields 2,5-difluoro-L-phenylalanine.
Substituted derivatives: Depending on the nucleophile used, various substituted derivatives of 2,5-difluoro-L-phenylalanine can be obtained.
Scientific Research Applications
N-Fmoc-2,5-difluoro-L-phenylalanine has several applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides, particularly those with fluorinated aromatic residues, which can enhance the stability and bioactivity of the peptides.
Medicinal chemistry: The compound is used in the design of novel pharmaceuticals, where the fluorine atoms can improve the metabolic stability and binding affinity of the drugs.
Biological studies: It is used in studies involving protein-ligand interactions and enzyme mechanisms, where the fluorinated phenylalanine can serve as a probe.
Mechanism of Action
The mechanism of action of N-Fmoc-2,5-difluoro-L-phenylalanine primarily involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties and conformation of the phenylalanine residue, affecting the overall structure and function of the peptide or protein. This can lead to enhanced stability, binding affinity, and bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-2,5-difluoro-D-phenylalanine: The D-enantiomer of the compound, which has different stereochemistry.
N-Fmoc-3,5-difluoro-L-phenylalanine: A similar compound with fluorine atoms at the 3 and 5 positions instead of 2 and 5.
Uniqueness
N-Fmoc-2,5-difluoro-L-phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity .
Properties
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUITFILRLIFL-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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